4-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid
Description
4-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a sulfamoyl group linked to a 4-methoxybenzylamine moiety. Its molecular formula is C₁₆H₁₈BNO₅S, with a molecular weight of 349.2 g/mol (exact analogs may vary slightly depending on substituents) . The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The sulfamoyl group (-SO₂NH-) and 4-methoxybenzyl substituent enhance solubility and modulate biological activity, making this compound relevant in drug discovery and materials science .
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5S/c1-21-13-6-2-11(3-7-13)10-16-22(19,20)14-8-4-12(5-9-14)15(17)18/h2-9,16-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIGPKIEHWXBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657080 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-91-2 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of N-(4-Methoxybenzyl)sulfonamide Intermediate
- Reagents: 4-bromobenzenesulfonyl chloride, 4-methoxybenzylamine, triethylamine.
- Procedure: Slowly add 4-methoxybenzylamine to a stirred solution of 4-bromobenzenesulfonyl chloride and triethylamine in acetonitrile at 0°C (ice bath). Stir the mixture at room temperature for 2 hours.
- Work-up: Evaporate under reduced pressure, dissolve residue in chloroform, wash with water, dry over anhydrous MgSO4.
- Purification: Recrystallize from ethanol/water mixture.
- Yield: Approximately 90% of N-(4-methoxybenzyl)-4-bromobenzenesulfonamide.
Step 2: Introduction of Boronic Acid Group
- Reagents: N-(4-methoxybenzyl)-4-bromobenzenesulfonamide, triisopropyl borate, n-butyllithium.
- Procedure: Under argon atmosphere, in a dry ice-acetone bath, add triisopropyl borate to a dry mixture of THF and toluene containing the sulfonamide. Slowly add n-butyllithium dropwise over 60 minutes. Stir for 1 hour at low temperature, then allow to warm to room temperature and stir overnight.
- Work-up: Add water, adjust pH to ~6.5 with 2 M HCl, separate organic layer, dry over MgSO4, evaporate solvent.
- Isolation: Stir residue with chloroform to precipitate the boronic acid, filter, wash with diethyl ether, and dry.
- Yield: Around 50-70% depending on conditions.
This method is adapted from the synthesis of related compounds such as 4-(N-allylsulfamoyl)phenylboronic acid and involves careful control of temperature and moisture exclusion to ensure high yield and purity.
Alternative Synthetic Approaches: Chan–Lam Coupling
A copper-catalyzed Chan–Lam coupling reaction has been reported for synthesizing unsymmetrical N-arylsulfamides by coupling sulfamoyl azides with arylboronic acids under mild conditions:
- Catalyst: Copper(I) chloride (10 mol%).
- Solvent: Methanol.
- Conditions: Room temperature, open flask.
- Reaction time: 12–90 minutes.
- Yields: Up to 91% for model compounds.
This method provides a mild and efficient alternative for N-arylsulfamide formation, potentially applicable for synthesizing this compound by using the appropriate sulfamoyl azide and phenylboronic acid derivatives.
Comparative Data Table of Preparation Methods
| Step/Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonamide formation | 4-bromobenzenesulfonyl chloride + 4-methoxybenzylamine, Et3N, acetonitrile, 0°C to RT | ~90 | Recrystallization for purification |
| Boronic acid installation | n-butyllithium lithiation + triisopropyl borate, THF/toluene, dry ice bath to RT | 50–70 | Requires strict moisture exclusion; careful temperature control |
| Chan–Lam coupling (alternative) | Sulfamoyl azide + arylboronic acid, CuCl catalyst, MeOH, RT, open flask | Up to 91 | Mild conditions, short reaction time, catalyst loading optimization critical |
Research Findings and Optimization Notes
- Temperature Control: The lithiation step with n-butyllithium must be conducted at low temperatures (dry ice-acetone bath) to prevent side reactions and decomposition.
- Moisture Sensitivity: Boronic acid intermediates and reagents require anhydrous conditions to avoid hydrolysis and yield loss.
- Catalyst Loading: In Chan–Lam coupling, reducing copper catalyst loading below 10 mol% decreases yield significantly.
- Stoichiometry: Using excess phenylboronic acid (2 equiv.) in Chan–Lam coupling improves yield (up to 91%).
- Purification: Recrystallization and solvent washing steps are critical for obtaining pure final product free of by-products and residual reagents.
Chemical Reactions Analysis
Types of Reactions
4-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under oxidative conditions.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfamoyl group under mild conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Substituted sulfamoyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid is , with a molecular weight of approximately 411.3 g/mol. The compound features both a boronic acid group and a sulfamoyl moiety, which contribute to its reactivity and utility in chemical transformations.
Suzuki–Miyaura Coupling Reactions
One of the primary applications of this compound is in Suzuki–Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a critical method for synthesizing biaryl compounds.
Table 1: Typical Reaction Conditions for Suzuki–Miyaura Coupling
| Reagent | Role |
|---|---|
| Palladium Catalyst | Catalyst for the reaction |
| Base (e.g., K2CO3) | Deprotonates boronic acid |
| Solvent (e.g., Toluene) | Medium for reaction |
| Temperature | Typically 70-100°C |
Modification of Biomolecules
The compound can also be utilized to modify biomolecules, aiding in the study of biological pathways and interactions. Its ability to form reversible covalent bonds with diols enhances its utility in biochemical applications.
Anticancer Properties
Research has shown that derivatives of phenylboronic acids exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of this compound using the sulforhodamine B assay.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A2780 | 18.76 ± 0.62 |
| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | 7.5 |
| 3-Morpholino-5-fluorobenzoxaborole | A2780 | 15.2 |
The compound demonstrated moderate activity against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent. The mechanism involves cell cycle arrest and apoptosis induction, with evidence showing significant accumulation of p21, suggesting G2/M phase arrest.
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound is also used in the production of advanced materials such as polymers and electronic components due to its ability to form stable carbon-boron bonds.
Case Study 1: Anticancer Activity Research
A study published in Nature explored the anticancer properties of various phenylboronic acid derivatives, including our compound of interest. Researchers found that treatment with these compounds led to increased apoptosis in cancer cells, supporting their potential therapeutic use in oncology .
Case Study 2: Industrial Application in Polymer Chemistry
Another investigation focused on the application of boronic acids in polymer synthesis highlighted how incorporating compounds like this compound can enhance material properties through cross-linking mechanisms .
Mechanism of Action
The mechanism of action of 4-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group’s substituents significantly influence chemical reactivity and biological interactions. Key analogs include:
Table 1: Substituent Comparison
Key Findings :
- Electron-Withdrawing vs. In contrast, the 4-methoxybenzyl group (electron-donating) enhances solubility in organic solvents and may improve binding to hydrophobic enzyme pockets .
- Mono- vs. Di-Substitution: Disubstituted analogs (e.g., butyl + 4-methoxybenzyl) exhibit higher lipophilicity (LogP ~3.5), favoring blood-brain barrier penetration, whereas monosubstituted derivatives balance solubility and reactivity .
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura reactions. The sulfamoyl group’s steric and electronic effects influence reaction efficiency:
Table 2: Reactivity Comparison in Homologation Reactions
Key Findings :
- Steric Hindrance : The bulky sulfamoyl group in this compound reduces reaction yields compared to simpler boronic acids like 4-methoxyphenylboronic acid .
- Electronic Effects : Electron-deficient boronic acids (e.g., 4-fluorophenyl analogs) react faster with electron-rich aryl halides, while electron-rich derivatives (e.g., 4-methoxybenzyl) favor coupling with electron-poor partners .
Biological Activity
4-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid is a compound that combines a boronic acid moiety with a sulfonamide functional group, presenting unique properties that may be leveraged in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential interactions, mechanisms of action, and applications based on current literature.
Chemical Structure and Properties
The chemical formula for this compound is C14H16BNO5S. Its structure includes:
- Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, which may play a role in biological interactions.
- Sulfonamide Group : Commonly associated with antimicrobial properties and inhibition of carbonic anhydrases.
Biological Activity Overview
The biological activity of this compound is primarily inferred from studies of related compounds. While specific data on this compound is limited, several key insights can be drawn:
-
Interaction with Biomolecules :
- Boronic acids are recognized for their ability to bind to diol-containing molecules, such as carbohydrates and sialic acids, which may facilitate studies on protein-protein interactions and cellular pathways .
- The sulfonamide component suggests potential antimicrobial effects, as sulfonamides are known to inhibit bacterial growth by targeting folate synthesis pathways .
-
Anticancer Potential :
- Phenylboronic acids have been investigated for their antiproliferative effects in various cancer cell lines. For example, studies have shown that certain derivatives exhibit significant cytotoxicity and induce apoptosis through mechanisms involving cell cycle arrest . Although specific studies on this compound are lacking, its structural similarity to active phenylboronic acids suggests potential anticancer activity.
- Enzyme Inhibition :
Case Studies
- Antiproliferative Activity : A study evaluated various phenylboronic acid derivatives for their anticancer properties across multiple cell lines (e.g., A2780 ovarian cancer cells). The results indicated that structural modifications significantly affect their potency, suggesting that this compound might also show varied biological responses depending on its specific structure .
- Mechanism of Action : Research into phenylboronic acids has revealed that they can induce cell cycle arrest at the G2/M phase and activate apoptotic pathways via caspase activation . This mechanism could be relevant for understanding how this compound might function in a biological context.
Comparative Analysis of Related Compounds
The following table summarizes the structural and functional characteristics of related phenylboronic acid derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid | C14H16BNO5SF | Fluorine substituent may enhance biological activity. |
| 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid | C22H24BNO6S | Two methoxybenzyl groups potentially increase solubility and reactivity. |
| 4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid | C20H26BNO5S | Incorporates cyclohexane moiety affecting steric properties. |
Q & A
Basic: What are the recommended methods for synthesizing 4-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid?
Answer:
A validated approach involves Pd-catalyzed intramolecular arylation of tertiary sulfonamides . Key steps include:
Sulfonylation : React 2-iodo-N-(4-methoxybenzyl)aniline derivatives with sulfonyl chlorides (e.g., methyl 2-(chlorosulfonyl)acetate) in acetonitrile at 60°C with pyridine as a base.
Optimization : Use excess sulfonyl chloride (2 equivalents) and prolonged reaction times (48 hours) to mitigate low yields caused by steric hindrance from the 4-methoxybenzyl group.
Purification : Column chromatography or recrystallization in methanol improves purity (>95%) .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent boronic acid oxidation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. The sulfamoyl group may cause skin/eye irritation .
- Solubility : Pre-dissolve in dry DMF or THF for reactions, as moisture can induce protodeboronation .
Advanced: What analytical techniques are most effective for characterizing purity and structure?
Answer:
- Mass Spectrometry : Exact mass analysis (e.g., 363.1312 g/mol ) confirms molecular identity with <2 ppm error .
- NMR : B NMR detects boronic acid integrity, while H/C NMR resolves sulfamoyl and methoxybenzyl substituents .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) and detect hydrolyzed byproducts .
Advanced: How can this compound be utilized in studying carbohydrate-protein interactions?
Answer:
The boronic acid moiety forms reversible covalent bonds with diols (e.g., sialic acid on glycoproteins). Methodological applications include:
- Potentiometric Sensing : Immobilize the compound on FET electrodes to detect SA expression on cell surfaces via threshold voltage shifts .
- Competitive Binding Assays : Use fluorescence quenching to quantify binding affinities with lectins or antibodies .
Basic: What are the known hazards and required safety protocols?
Answer:
- Hazards : Classified as a skin/eye irritant (GHS Category 2). Dust inhalation may cause respiratory distress .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal in designated organic waste containers .
Advanced: What strategies resolve reactivity contradictions in Suzuki-Miyaura couplings?
Answer:
The sulfamoyl group’s electron-withdrawing effects enhance boronic acid reactivity but introduce steric challenges. Mitigation strategies:
- Ligand Selection : Use SPhos or XPhos ligands to stabilize Pd intermediates .
- Solvent Optimization : Mixed DMF/water systems improve coupling efficiency with aryl halides .
- Base Screening : KPO or CsCO minimizes protodeboronation .
Advanced: How does the sulfamoyl group influence electronic properties?
Answer:
- Electronic Effects : The sulfamoyl group withdraws electron density via resonance, activating the boronic acid for nucleophilic attacks in cross-couplings.
- Steric Effects : The 4-methoxybenzyl substituent creates steric bulk, requiring tailored catalysts (e.g., Pd(OAc)) .
- Solubility : Enhances polarity, enabling use in aqueous/organic biphasic systems .
Basic: How do functional groups impact solubility and reactivity?
Answer:
- Boronic Acid : Hydrophilic; forms esters with diols (e.g., glucose) .
- Sulfamoyl : Polar; enhances solubility in DMSO and DMF .
- 4-Methoxybenzyl : Lipophilic; improves membrane permeability in cell-based assays .
Advanced: Can this compound act as a carbonic anhydrase inhibitor?
Answer:
Analogous sulfamoyl-bearing compounds (e.g., 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid) inhibit carbonic anhydrase via Zn chelation in the active site. Assay methods:
- Fluorescence Polarization : Track competitive displacement of fluorescent inhibitors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Advanced: What challenges arise in high-yield synthesis, and how are they addressed?
Answer:
- Low Reactivity : Steric hindrance from the 4-methoxybenzyl group slows sulfonylation. Solutions include using 2 equivalents of sulfonyl chloride and elevated temperatures (60°C) .
- Byproduct Formation : Protodeboronation occurs in acidic conditions. Use neutral buffers during workup .
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates unreacted precursors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
